1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride
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Overview
Description
1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride is a chemical compound with a complex structure that includes a cycloheptane ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cycloheptane ring, followed by the introduction of the pyrazole moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound shares structural similarities with the cycloheptane ring system.
3-(2,6-di(propan-2-yl)phenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium,perchlorate: Another compound with a fused ring system, highlighting the diversity of chemical structures in this class.
Uniqueness
1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.2ClH/c1-8(2)14-11-6-10(12)5-3-4-9(11)7-13-14;;/h7-8,10H,3-6,12H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKIIHXRGGVARQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCCC(C2)N)C=N1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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